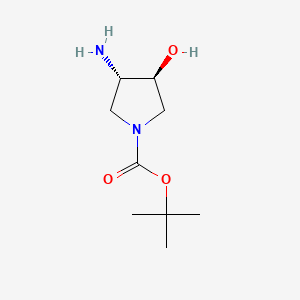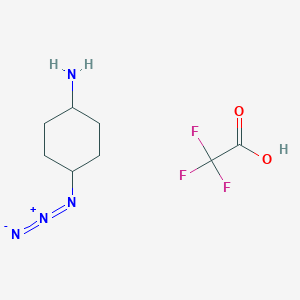
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid is a versatile chemical compound known for its unique properties. It is used extensively in scientific research, particularly in the fields of synthesis, drug discovery, and material science. This compound acts as a valuable tool for investigating molecular interactions and developing innovative technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexylamines, and various substituted cyclohexane compounds.
Scientific Research Applications
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and use in organic synthesis.
Cyclohexanamine: A precursor for various cyclohexane derivatives.
Azidocyclohexane: Used in the synthesis of azide-containing compounds.
Uniqueness
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid is unique due to the combination of the azide and trifluoroacetic acid groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBWSROGQDJGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)
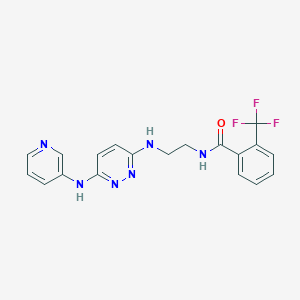
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B2503399.png)
![2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2503413.png)


![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
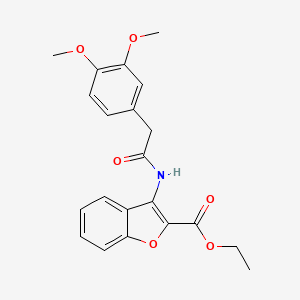
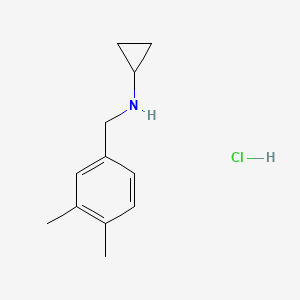
![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)


